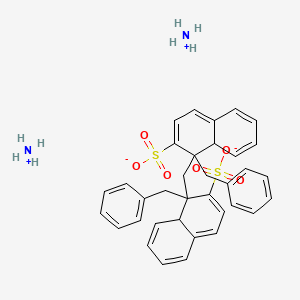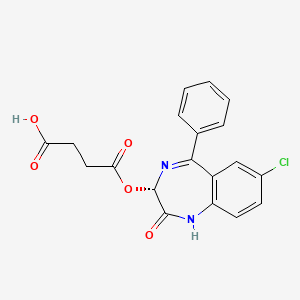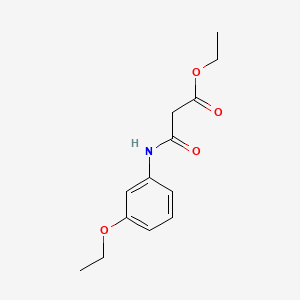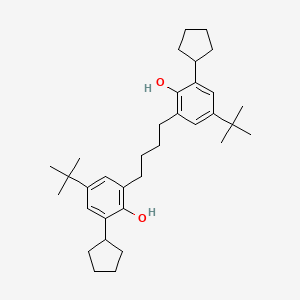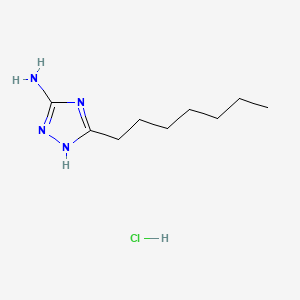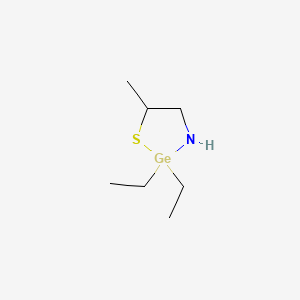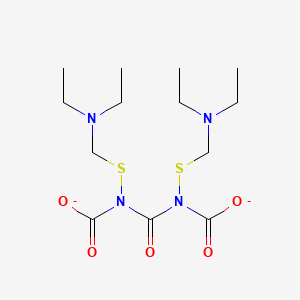
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium is a compound with a complex structure that combines a phenolate group with a triphenylphosphanium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the phenolate ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can interact with enzymes and proteins, affecting their function. The triphenylphosphanium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets, such as mitochondria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphonium derivatives: Compounds like triphenylmethylphosphonium and triphenylethylphosphonium share similar structural features.
Phenolate derivatives: Compounds such as 2-(6-methylheptyl)phenol and other alkylphenolates are structurally related.
Uniqueness
This dual functionality makes it a versatile compound in various research and industrial contexts .
Propriétés
Numéro CAS |
94481-64-8 |
|---|---|
Formule moléculaire |
C35H43OP |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C14H22O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h3-17H,2,18H2,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
Clé InChI |
ZNYUZIQARRQBDX-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)CCCCCC1=CC=CC=C1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
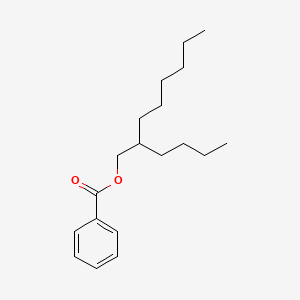


![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)


